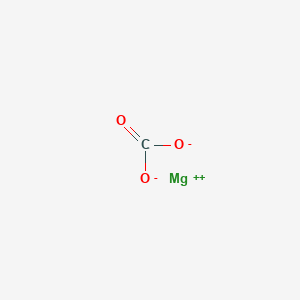
碳酸镁
概述
描述
Magnesium carbonate is an inorganic salt with the chemical formula MgCO₃. It is a colorless or white solid that occurs naturally as the mineral magnesite. Magnesium carbonate is known for its various hydrated forms, including dihydrate (barringtonite), trihydrate (nesquehonite), and pentahydrate (lansfordite). This compound is widely used in various industries due to its unique properties .
科学研究应用
Magnesium carbonate has a wide range of scientific research applications:
Chemistry: It is used as a drying agent and a precursor for the synthesis of other magnesium compounds.
Biology: Magnesium carbonate is used in the preparation of biological buffers and as a component in cell culture media.
Medicine: It is used as an antacid to relieve symptoms of indigestion and heartburn.
Industry: Magnesium carbonate is used in the production of refractory materials, rubber, cosmetics, and fireproofing agents.
作用机制
Magnesium carbonate exerts its effects primarily through its reaction with hydrochloric acid in the stomach. This reaction neutralizes excess stomach acid, forming magnesium chloride, water, and carbon dioxide. The neutralization of stomach acid provides relief from symptoms of heartburn and indigestion . Additionally, magnesium ions play a crucial role in various biochemical processes, including enzyme activation and muscle function .
实验室实验的优点和局限性
The use of magnesium carbonate in laboratory experiments has a number of advantages and limitations. One of the advantages is that it is relatively inexpensive and easy to obtain, making it a cost-effective option for researchers. Additionally, magnesium carbonate is stable and has a long shelf life, making it suitable for long-term storage. On the other hand, magnesium carbonate is not soluble in water, making it difficult to use in experiments that require aqueous solutions.
未来方向
The use of magnesium carbonate in research and medical applications is growing, and there are a number of potential future directions for its use. One potential direction is the use of magnesium carbonate as a dietary supplement to improve overall health and wellbeing. Additionally, research is being conducted to explore the potential of magnesium carbonate to improve cognitive performance and reduce the symptoms of mental health disorders. Finally, there is potential for magnesium carbonate to be used in the production of new materials and products, such as batteries and fuel cells.
生化分析
Biochemical Properties
Magnesium carbonate plays a crucial role in numerous biochemical reactions. It acts as a source of magnesium ions (Mg²⁺), which are essential cofactors for over 300 enzymatic reactions in the body. These reactions include those involved in energy production, protein synthesis, and nucleic acid metabolism. Magnesium carbonate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activity by stabilizing the structures of ATP and other nucleotide triphosphates . Additionally, magnesium carbonate helps maintain the structural integrity of ribosomes and nucleic acids, ensuring proper cellular function.
Cellular Effects
Magnesium carbonate influences various cellular processes, including cell signaling, gene expression, and metabolism. It modulates the activity of ion channels and transporters, affecting cellular ion homeostasis and signaling pathways. For instance, magnesium ions derived from magnesium carbonate can regulate the activity of calcium channels, impacting muscle contraction and neurotransmitter release . Furthermore, magnesium carbonate affects gene expression by acting as a cofactor for transcription factors and enzymes involved in DNA replication and repair. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, magnesium carbonate exerts its effects through various mechanisms. It binds to biomolecules such as nucleotides, proteins, and lipids, influencing their structure and function. Magnesium ions from magnesium carbonate can activate or inhibit enzymes by binding to their active sites or allosteric sites . For example, magnesium ions are required for the activation of ATPases, which hydrolyze ATP to provide energy for cellular processes. Additionally, magnesium carbonate can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium carbonate can change over time due to its stability and degradation. Magnesium carbonate is relatively stable under normal conditions but can decompose at high temperatures to form magnesium oxide and carbon dioxide . Long-term studies have shown that magnesium carbonate can maintain its biochemical activity over extended periods, although its effectiveness may decrease with prolonged exposure to moisture or acidic environments. In vitro and in vivo studies have demonstrated that magnesium carbonate can have sustained effects on cellular function, including maintaining ion homeostasis and supporting enzymatic activity.
Dosage Effects in Animal Models
The effects of magnesium carbonate vary with different dosages in animal models. At low to moderate doses, magnesium carbonate can enhance cellular function and support metabolic processes. At high doses, it may cause adverse effects such as gastrointestinal disturbances, including diarrhea and abdominal pain . Studies have shown that there is a threshold effect, where the benefits of magnesium carbonate plateau at a certain dosage, and further increases in dosage do not result in additional benefits. Toxicity studies in animal models have indicated that extremely high doses of magnesium carbonate can lead to hypermagnesemia, characterized by elevated magnesium levels in the blood, which can be harmful.
Metabolic Pathways
Magnesium carbonate is involved in several metabolic pathways, primarily through its role as a source of magnesium ions. These ions are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Magnesium carbonate also interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are key regulators of metabolic flux. By influencing these enzymes, magnesium carbonate can affect the overall rate of metabolic reactions and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, magnesium carbonate is transported and distributed through various mechanisms. Magnesium ions derived from magnesium carbonate can be transported across cell membranes by specific transporters such as TRPM6 and TRPM7 . These transporters facilitate the uptake of magnesium ions into cells, where they can participate in biochemical reactions. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The distribution of magnesium carbonate within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
Magnesium carbonate and its derived ions are localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, magnesium ions participate in numerous enzymatic reactions and help maintain cellular ion homeostasis . Within mitochondria, magnesium ions are involved in ATP synthesis and the regulation of mitochondrial membrane potential. In the nucleus, magnesium ions play a role in DNA replication, repair, and transcription by interacting with nucleic acids and chromatin remodeling complexes. The subcellular localization of magnesium carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium carbonate can be synthesized through several methods. One common laboratory method involves the reaction between a soluble magnesium salt, such as magnesium chloride, and sodium bicarbonate. The reaction can be represented as follows: [ \text{MgCl}_2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] This reaction typically occurs in an aqueous solution at room temperature .
Industrial Production Methods
Industrially, magnesium carbonate is produced by the carbonation of magnesium hydroxide slurry. This process involves bubbling carbon dioxide gas through the slurry, resulting in the precipitation of magnesium carbonate. The reaction is as follows: [ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] This method is efficient and widely used in the production of magnesium carbonate on a large scale .
化学反应分析
Types of Reactions
Magnesium carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide. [ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]
Reaction with Acids: Magnesium carbonate reacts with acids to form the corresponding magnesium salt, water, and carbon dioxide. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction with Sulfuric Acid: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with magnesium carbonate include hydrochloric acid, sulfuric acid, and acetic acid. These reactions typically occur at room temperature and result in the formation of magnesium salts and the release of carbon dioxide .
相似化合物的比较
Magnesium carbonate can be compared with other magnesium compounds, such as:
Magnesium oxide (MgO): Unlike magnesium carbonate, magnesium oxide is a stronger base and is used as a refractory material and a dietary supplement.
Magnesium hydroxide (Mg(OH)₂): Known as milk of magnesia, it is used as an antacid and a laxative.
Magnesium sulfate (MgSO₄):
Magnesium carbonate is unique due to its ability to act as both a drying agent and an antacid, as well as its role in various industrial applications. Its versatility and wide range of uses make it a valuable compound in multiple fields .
属性
| { "Design of the Synthesis Pathway": "Magnesium carbonate can be synthesized through a precipitation reaction between magnesium chloride and sodium carbonate.", "Starting Materials": [ "Magnesium chloride (MgCl2)", "Sodium carbonate (Na2CO3)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve 10 g of magnesium chloride in 100 mL of distilled water.", "Dissolve 15 g of sodium carbonate in 100 mL of distilled water.", "Slowly add the sodium carbonate solution to the magnesium chloride solution while stirring constantly.", "A white precipitate of magnesium carbonate will form.", "Filter the mixture to separate the solid magnesium carbonate from the liquid.", "Wash the magnesium carbonate with distilled water to remove any impurities.", "Dry the magnesium carbonate in an oven at 100°C for 2 hours." ] } | |
CAS 编号 |
13717-00-5 |
分子式 |
CH2MgO3 |
分子量 |
86.33 g/mol |
IUPAC 名称 |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI 键 |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Mg+2] |
规范 SMILES |
C(=O)(O)O.[Mg] |
沸点 |
Decomposes (NIOSH, 2024) Decomposes decomposes |
颜色/形态 |
Light, bulky, white powder |
密度 |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
熔点 |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
其他 CAS 编号 |
546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |
物理描述 |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
相关CAS编号 |
7757-69-9 |
保质期 |
STABLE IN AIR |
溶解度 |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
同义词 |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of magnesium carbonate hydrates [, ].
A: To enhance compatibility with polymers like polyethylene and polypropylene, magnesium carbonate is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].
A: Magnesium carbonate is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized magnesium carbonate improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The magnesium carbonate decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.
A: Yes, magnesium carbonate can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the magnesium carbonate, resulting in the formation of magnesium oxide with controlled particle size and morphology [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

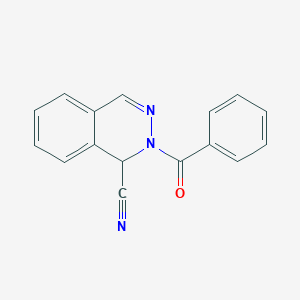
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

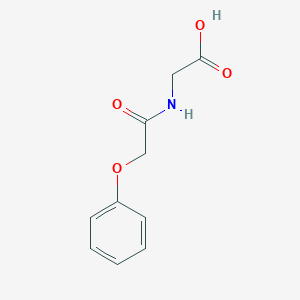

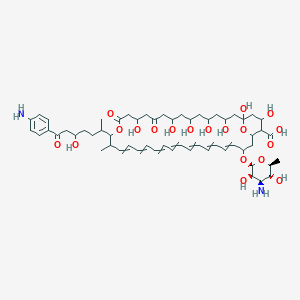
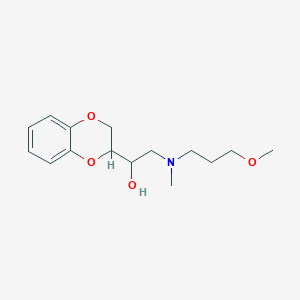
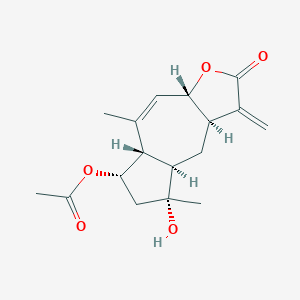

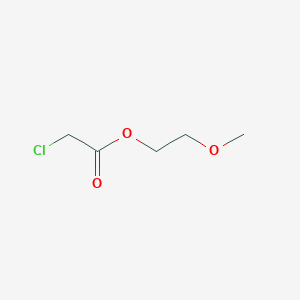
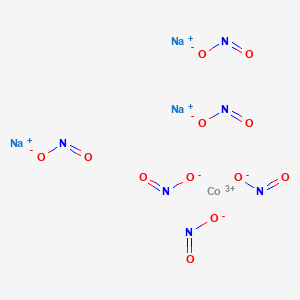
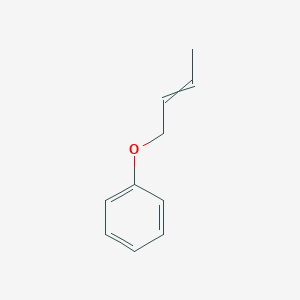

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)